2-Amino-3-chloropyridine-4-thiol
Overview
Description
“2-Amino-3-chloropyridine-4-thiol” is a chemical compound with the molecular formula C5H5ClN2S. It’s an important pharmaceutical and pesticide intermediate . It’s a derivative of pyridine, characterized by the presence of an amino group (-NH2), a chlorine atom (-Cl), and a thiol group (-SH) attached to the pyridine ring .
Synthesis Analysis
The synthesis of “this compound” could potentially involve the use of 2-Aminopyridine, which is known for the synthesis of diverse biological molecules . Additionally, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringNc1ccnc(Cl)c1
. This indicates the presence of an amino group (N), a chlorine atom (Cl), and a thiol group (S) on the pyridine ring. Chemical Reactions Analysis
The chemical reactions involving “this compound” could potentially be similar to those of other pyridine derivatives. For instance, amino acids undergo reactions characteristic of carboxylic acids and amines. When the carboxyl group of one amino acid molecule reacts with the amino group of the other amino acid molecule, an amide bond is formed, causing the release of a molecule of water (H2O) .Safety and Hazards
Properties
IUPAC Name |
2-amino-3-chloro-1H-pyridine-4-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H3,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXKWAJDTOSBHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=S)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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